molecular formula C12H17N3O3S B2805818 (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1396717-68-2

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2805818
CAS No.: 1396717-68-2
M. Wt: 283.35
InChI Key: KHOXNLAAZPPZEK-UHFFFAOYSA-N
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Description

The compound "(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone" features a spirocyclic system (6,8-dioxa-2-azaspiro[3.5]nonane) fused with a 4-methyl-1,2,3-thiadiazole moiety. Structural determination of such compounds often relies on crystallographic tools like SHELX programs, which are widely used for small-molecule refinement .

Properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-8-9(19-14-13-8)10(16)15-4-12(5-15)6-17-11(2,3)18-7-12/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOXNLAAZPPZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its therapeutic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure integrated with both nitrogen and oxygen atoms, contributing to its unique chemical reactivity and potential biological interactions. Its molecular formula is C14H18N4O3SC_{14}H_{18}N_4O_3S, and it has a molecular weight of approximately 318.39 g/mol.

PropertyValue
Molecular FormulaC14H18N4O3S
Molecular Weight318.39 g/mol
IUPAC NameThis compound
CAS Number1396785-26-4

Therapeutic Potential

Research indicates that compounds with similar structural features may exhibit various pharmacological properties. Preliminary studies suggest that the compound may possess anti-inflammatory and anticancer activities. The mechanism of action is believed to involve interactions with specific enzymes or receptors that modulate biochemical pathways relevant to disease processes .

The proposed mechanism of action involves binding to molecular targets such as enzymes or receptors, which leads to altered biological pathways. This interaction can trigger downstream effects like signal transduction and gene expression modulation . The specific targets and pathways remain to be fully elucidated through further research.

Research Findings

Recent investigations into related compounds have provided insights into potential applications:

Table: Comparative Analysis of Similar Compounds

Compound NameBiological ActivityMechanism of Action
3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane)Anti-inflammatoryInhibition of NF-kB signaling
7-Methylpyridin-2(1H)-oneAnticancerInduction of apoptosis via mitochondrial pathways
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane)AntioxidantScavenging free radicals

Safety and Handling

Due to the lack of comprehensive studies on the safety profile of this compound, it is crucial to handle it with caution in laboratory settings. Proper safety protocols should be followed until more data is available regarding its toxicity and hazards .

Comparison with Similar Compounds

Structural Features

The target compound shares functional group similarities with other methanone derivatives:

  • Spirocyclic Systems: describes spiro compounds like 4-phenyl-9-(5-phenyl-[1,3,4-oxadiazol-2-yl)-1,6-dithia-4,9-diaza-spiro-[4.4]-nonane-3,8-diones, which exhibit antimicrobial activity. The spiro framework in these analogs enhances ring strain and solubility, a trait likely shared with the target compound .
  • Heterocyclic Moieties: The 4-methyl-1,2,3-thiadiazole group distinguishes the target compound from analogs in , such as (5-amino-3-hydroxy-1H-pyrazol-1-yl)(thiophene)methanones, where thiophene or pyrazole rings dominate. Thiadiazoles generally exhibit higher electronegativity, influencing reactivity and binding affinity .

Comparative Data Table

Compound Name Structural Features Synthesis Yield Key Bioactivity
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone Spirocyclic + thiadiazole Not reported Hypothesized antimicrobial
4-Phenyl-9-(5-phenyl-[1,3,4-oxadiazol-2-yl)-1,6-dithia-4,9-diaza-spiro-[4.4]-nonane-3,8-diones Spirocyclic + oxadiazole + dithia 65–85% Antimicrobial
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole + thiophene + cyano 70–80% Not reported
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate methanone (7b) Pyrazole + thiophene + ester 70–80% Not reported

Notes on Methodology and Limitations

  • Structural Analysis : SHELX programs (e.g., SHELXL) are critical for refining crystallographic data of such complex spiro systems, though the evidence lacks specific data for the target compound .
  • Data Gaps : Direct pharmacological or synthetic data for the target compound are absent in the provided evidence; inferences rely on structural analogs.

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